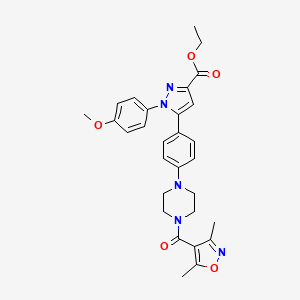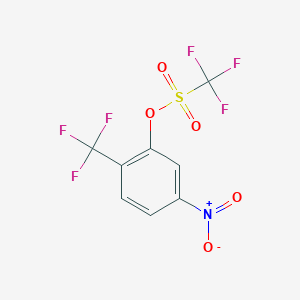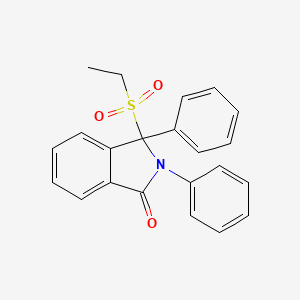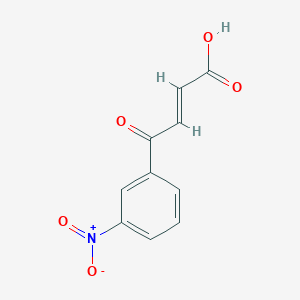
4-Ethylcyclohexene oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylcyclohexene oxide is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, where an ethyl group is attached to the fourth carbon of the cyclohexene ring, and an epoxide group is present
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexene oxide can be synthesized through the epoxidation of 4-ethylcyclohexene. The epoxidation process typically involves the reaction of 4-ethylcyclohexene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and is more environmentally friendly compared to traditional peracid methods.
化学反应分析
Types of Reactions: 4-Ethylcyclohexene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under mild conditions.
Major Products:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
科学研究应用
4-Ethylcyclohexene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.
作用机制
The mechanism of action of 4-ethylcyclohexene oxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
相似化合物的比较
4-Ethylcyclohexene oxide can be compared with other epoxides such as:
Cyclohexene oxide: Lacks the ethyl group, making it less sterically hindered.
1,2-Epoxyhexane: A linear epoxide with different reactivity due to the absence of a cyclic structure.
Styrene oxide: Contains an aromatic ring, leading to different electronic effects.
The uniqueness of this compound lies in its combination of a cyclohexene ring with an ethyl substituent and an epoxide group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
4247-23-8 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
3-ethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-2-6-3-4-7-8(5-6)9-7/h6-8H,2-5H2,1H3 |
InChI 键 |
BCWMBWSIQNQIHR-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC2C(C1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)

![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)


![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)

![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
